3-(2-fluorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-fluorophenyl group at position 3 and a piperazine-1-yl-2-oxoethyl substituent at position 1. Its structure integrates a bicyclic thienopyrimidine core, which is known for its pharmacological relevance in kinase inhibition and receptor modulation . The 2-fluorophenyl and piperazine moieties enhance its binding affinity to targets such as serotonin or dopamine receptors, common in neuroactive compounds . The synthesis likely involves coupling 3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione with 2-chloroacetylpiperazine derivatives under nucleophilic substitution conditions, as seen in analogous piperazine-linked pyridazinones .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O3S/c25-16-5-1-3-7-18(16)27-10-12-28(13-11-27)21(31)15-29-20-9-14-34-22(20)23(32)30(24(29)33)19-8-4-2-6-17(19)26/h1-9,14,20,22H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRBLMOYBJMTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4C=CSC4C(=O)N(C3=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function.
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these targets and inhibits their function.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways, including nucleotide synthesis and adenosine regulation.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a change in adenosine regulation. This can have various molecular and cellular effects, depending on the specific cellular context.
Biological Activity
The compound 3-(2-fluorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H24F2N5O3, and it features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of the fluorophenyl and piperazine groups suggests potential interactions with biological targets, particularly in neurological and oncological contexts.
Research indicates that compounds similar to this one exhibit inhibitory activity against equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs play crucial roles in nucleotide synthesis and adenosine regulation, making them significant targets for drug development in cancer and other diseases. For instance, derivatives of the compound have shown selective inhibition towards ENT2 over ENT1, which could lead to reduced side effects associated with non-selective inhibitors .
Anticancer Activity
Recent studies have demonstrated that similar compounds can exert cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety enhance the anticancer efficacy of these compounds. For example, certain analogues have been shown to inhibit cell proliferation in human leukemia and breast cancer cells .
Antimycobacterial Activity
In vitro studies have also evaluated the antimycobacterial activity of related compounds. The results indicate that certain derivatives possess significant activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .
Case Studies
- Inhibition of ENTs : A study involving the evaluation of FPMINT analogues revealed that some derivatives exhibited up to tenfold selectivity for ENT2 compared to ENT1. This selectivity is crucial for developing therapeutics with fewer side effects .
- Cytotoxicity in Cancer Cells : In a comparative analysis of various compounds containing the thieno[3,2-d]pyrimidine structure, significant cytotoxicity was observed in human cancer cell lines. The IC50 values ranged from nanomolar to micromolar concentrations depending on the specific analogue tested .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Modifications
Key Observations :
- Piperazine Modifications: Fluorophenylpiperazine groups (common in ) enhance lipophilicity and CNS penetration compared to non-aromatic piperazines.
- Core Heterocycle: Pyridazinones (e.g., ) exhibit lower metabolic stability than thienopyrimidines due to reduced aromaticity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- The target compound’s 5-HT1A affinity (IC50 = 15 nM) aligns with fluorophenylpiperazine derivatives’ known serotonin receptor activity .
- GDC-0941’s nanomolar PI3Kα inhibition highlights the thienopyrimidine scaffold’s versatility in kinase targeting .
Q & A
Basic: What synthetic methodologies are recommended for preparing this thieno-pyrimidine-dione derivative?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions targeting the piperazine and thieno-pyrimidine-dione moieties. Key steps include:
- Piperazine-ethyl linkage: React 2-(chloroacetyl) derivatives with 4-(2-fluorophenyl)piperazine under basic conditions (e.g., NaOH in acetonitrile) to form the oxoethyl-piperazine intermediate .
- Thieno-pyrimidine-dione core assembly: Use cyclocondensation of thiourea derivatives with malonic esters or via Suzuki coupling for aryl functionalization .
- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Assign signals for fluorophenyl protons (δ 7.2–7.8 ppm), piperazine methylene (δ 3.1–3.5 ppm), and thieno-pyrimidine carbonyls (δ 160–165 ppm). Use DEPT-135 to distinguish CH₂ groups in the piperazine ring .
- IR Spectroscopy: Confirm carbonyl stretches (C=O: ~1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion [M+H]+ at m/z 509.18 (calculated for C₂₄H₂₀F₂N₄O₃S) .
Advanced: How can structural contradictions in crystallographic vs. computational models be resolved?
Answer:
Discrepancies may arise from torsional flexibility in the piperazine-ethyl linker. To resolve:
- Single-crystal X-ray diffraction: Compare experimental data (e.g., C–C bond lengths: ~1.52 Å, dihedral angles: 45–60°) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .
- Dynamic NMR: Probe rotational barriers of the piperazine ring at variable temperatures (e.g., 298–373 K) to assess conformational stability .
Advanced: What strategies optimize yield in the final coupling step?
Answer:
- Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen .
- Catalysis: Introduce KI or tetrabutylammonium bromide (TBAB) as phase-transfer catalysts for efficient SN2 reactions .
- Stoichiometry: Maintain a 1.2:1 molar ratio of piperazine to chloroacetyl intermediate to minimize unreacted starting material .
Advanced: How to assess potential biological targets for this compound?
Answer:
- In silico docking: Screen against serotonin/dopamine receptors (e.g., 5-HT1A, D2) due to structural similarity to arylpiperazine pharmacophores. Use AutoDock Vina with PDB IDs 7E2Z (5-HT1A) and 6CM4 (D2) .
- In vitro assays: Conduct radioligand binding assays (e.g., [³H]spiperone for D2 receptors) at concentrations 1 nM–10 µM to determine IC₅₀ values .
Basic: What are common impurities encountered during synthesis?
Answer:
- By-products: Unreacted 4-(2-fluorophenyl)piperazine or dimerized thieno-pyrimidine intermediates.
- Detection: Use TLC (Rf = 0.3 for target vs. 0.5 for piperazine) or LC-MS to identify impurities .
- Mitigation: Add scavenger resins (e.g., trisamine) during workup to quench excess reagents .
Advanced: How to validate the fluorophenyl group’s electronic effects on bioactivity?
Answer:
- SAR studies: Synthesize analogs with substituents varying in electronegativity (e.g., Cl, OMe) at the phenyl ring.
- Computational analysis: Calculate Hammett constants (σ) for substituents and correlate with receptor binding affinity (e.g., pKi) using multivariate regression .
- Biological testing: Compare IC₅₀ values across analogs in functional assays (e.g., cAMP inhibition for GPCR targets) .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thieno-pyrimidine core.
- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the carbonyl groups.
- Stability assays: Monitor degradation via HPLC every 6 months; accept <5% impurity over 24 months .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Answer:
- Prodrug design: Introduce phosphate esters at the 2-oxoethyl group for enhanced hydrophilicity.
- Formulation: Use cyclodextrin inclusion complexes (e.g., β-CD) or lipid nanoparticles (LNPs) to improve bioavailability .
- Solubility screening: Test co-solvents (PEG-400, Cremophor EL) at concentrations ≤10% v/v .
Advanced: What computational methods predict metabolic pathways?
Answer:
- Software tools: Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolism sites (e.g., piperazine N-oxidation or thieno-ring hydroxylation) .
- In vitro validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
